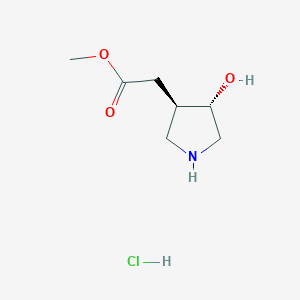

Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride

CAS No.: 2219379-62-9

Cat. No.: VC7191202

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2219379-62-9 |

|---|---|

| Molecular Formula | C7H14ClNO3 |

| Molecular Weight | 195.64 |

| IUPAC Name | methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-11-7(10)2-5-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |

| Standard InChI Key | RHWURKNQPKNNRR-KGZKBUQUSA-N |

| SMILES | COC(=O)CC1CNCC1O.Cl |

Introduction

Chemical Identity

| Property | Details |

|---|---|

| IUPAC Name | Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride |

| Molecular Formula | C6H12ClNO3 |

| Molecular Weight | 181.62 g/mol |

| CAS Registry Number | Not explicitly provided in search results |

| Stereochemistry | Contains two chiral centers at positions 3 and 4 of the pyrrolidine ring |

This compound is characterized by a hydroxyl group at position 4 and a methyl ester group attached to the pyrrolidine ring. The stereochemistry (3R,4S) is critical for its biological activity and interactions.

Structural Features

The compound features:

-

A pyrrolidine ring with hydroxyl substitution at position 4.

-

A methyl acetate moiety linked via position 3.

-

Hydrochloride salt form to enhance solubility and stability.

The stereochemical configuration (3R,4S) ensures specific three-dimensional interactions, which are often crucial for biological activity.

Synthesis

The synthesis of Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride typically involves:

-

Chiral Resolution or Asymmetric Synthesis: The stereochemical purity (3R,4S) is achieved through asymmetric catalysis or resolution techniques.

-

Hydroxylation and Esterification: Functional groups are introduced sequentially to form the hydroxyl and methyl acetate functionalities.

-

Salt Formation: The hydrochloride salt is prepared by reacting the free base with hydrochloric acid.

These steps ensure high enantiomeric purity, which is essential for its intended applications.

Pharmacological Potential

Pyrrolidine derivatives are widely studied for their biological activities:

-

They often act as intermediates in the synthesis of drugs targeting central nervous system disorders.

-

The hydroxyl group enhances hydrophilicity, potentially improving bioavailability.

Synthetic Utility

Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride can serve as:

-

A building block in the synthesis of more complex chiral molecules.

-

An intermediate for pharmaceutical compounds requiring specific stereochemistry.

Comparison with Related Compounds

These comparisons highlight the unique structural features of Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate hydrochloride.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume